molecular formula C10H14FNO2 B15235614 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B15235614
M. Wt: 199.22 g/mol
InChI Key: QDBSKZMELBFHAG-UHFFFAOYSA-N
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Description

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its specific reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like water, ethanol, or acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is widely used in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-OL
  • 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Uniqueness

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3

InChI Key

QDBSKZMELBFHAG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)OC)N)O

Origin of Product

United States

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